molecular formula C12H15NO5S3 B2977248 N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]ethanesulfonamide CAS No. 896329-29-6

N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]ethanesulfonamide

Cat. No. B2977248
CAS RN: 896329-29-6
M. Wt: 349.43
InChI Key: TUXLXDRGWBTVMM-UHFFFAOYSA-N
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Description

N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]ethanesulfonamide, commonly known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator that has shown promising results in preclinical and clinical studies.

Mechanism Of Action

FTY720 acts as a modulator of N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]ethanesulfonamide receptors, which play a crucial role in the regulation of immune cell trafficking. FTY720 is phosphorylated by sphingosine kinase 2, which converts it into FTY720-phosphate. FTY720-phosphate binds to N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]ethanesulfonamide receptors on lymphocytes, causing their internalization and subsequent sequestration in lymph nodes. This results in a decrease in the number of circulating lymphocytes, which reduces inflammation and the risk of autoimmune diseases.
Biochemical and physiological effects:
FTY720 has been shown to have various biochemical and physiological effects, including the modulation of immune cell trafficking, the inhibition of lymphocyte proliferation, and the induction of apoptosis in cancer cells. FTY720 has also been shown to have neuroprotective effects in animal models of multiple sclerosis and stroke.

Advantages And Limitations For Lab Experiments

FTY720 has several advantages for lab experiments, including its high potency, specificity, and selectivity for N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]ethanesulfonamide receptors. However, FTY720 has several limitations, including its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of FTY720, including the development of more potent and selective N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]ethanesulfonamide receptor modulators, the investigation of FTY720's potential therapeutic applications in other diseases, and the exploration of FTY720's mechanism of action in more detail. Additionally, the use of FTY720 as a tool to study the role of N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]ethanesulfonamide receptors in various biological processes could provide valuable insights into the regulation of immune cell trafficking and the pathogenesis of autoimmune diseases.

Synthesis Methods

FTY720 is synthesized by reacting N-(2-aminoethyl)ethanesulfonamide with 2-acetylthiophene and furfuryl bromide in the presence of a base. The resulting product is then treated with chlorosulfonyl isocyanate to yield FTY720.

Scientific Research Applications

FTY720 has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, cancer, and transplant rejection. FTY720 has been shown to have immunomodulatory, anti-inflammatory, and anti-tumor properties.

properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S3/c1-2-20(14,15)13-9-11(10-5-3-7-18-10)21(16,17)12-6-4-8-19-12/h3-8,11,13H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXLXDRGWBTVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC(C1=CC=CO1)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]ethanesulfonamide

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